Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1135916-70-9) is a bifunctional pyrrolidine building block that integrates a Boc-protected secondary amine, a primary α‑amino group, and a methyl ester on a pyrrolidine‑3‑acetic acid scaffold. These three orthogonal handles enable sequential deprotection and coupling without transient protecting‑group manipulations, distinguishing it from simpler pyrrolidine‑acetic acid derivatives that offer only one or two reactive sites.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1135916-70-9
Cat. No. B3083099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
CAS1135916-70-9
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(C(=O)OC)N
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(7-14)9(13)10(15)17-4/h8-9H,5-7,13H2,1-4H3
InChIKeyIOYJGIAHVAQCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1135916-70-9) – Class, Core Features, and Sourcing Context


tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1135916-70-9) is a bifunctional pyrrolidine building block that integrates a Boc-protected secondary amine, a primary α‑amino group, and a methyl ester on a pyrrolidine‑3‑acetic acid scaffold [1]. These three orthogonal handles enable sequential deprotection and coupling without transient protecting‑group manipulations, distinguishing it from simpler pyrrolidine‑acetic acid derivatives that offer only one or two reactive sites [2]. Commercial suppliers typically provide the compound as a ≥95 % or 97 % purity solid with full analytical characterization (NMR, HPLC, LC‑MS), and it is catalogued under MDL number MFCD06410514 .

Why tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Generic In‑Class Pyrrolidine Building Blocks


Substituting a generic pyrrolidine‑acetic acid ester for tert‑butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine‑1‑carboxylate introduces structural or stereochemical mismatches that alter key molecular properties and synthetic outcomes. The closest analogs — the des‑α‑amino ester (CAS 890849‑27‑1) [1], the piperidine homolog (CAS 1219331‑78‑8) , and the ethyl ester variant (CAS 2241129‑13‑3) — each lack the precise combination of an α‑amino group, a pyrrolidine ring, and a methyl ester required for specific drug‑discovery campaigns. The loss of the α‑amino handle prevents direct incorporation into peptide‑mimetic backbones, while bulkier esters retard coupling kinetics and alter pharmacokinetic profiles. Consequently, one‑for‑one replacement without re‑optimization can lead to failed coupling steps, reduced enantioselectivity, or invalidated structure‑activity relationships, making targeted procurement of CAS 1135916‑70‑9 essential for continuity in established synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Orthogonal Functional‑Group Architecture: Three Reactive Handles vs. One or Two in Closest Analogs

The target compound carries three chemically distinct reactive sites: a Boc‑protected pyrrolidine nitrogen, a free primary α‑amino group, and a methyl ester. This three‑handle architecture enables sequential deprotection and coupling without transient protecting‑group installation. The nearest structural analog, 1‑Boc‑3‑pyrrolidineacetic acid methyl ester (CAS 890849‑27‑1, C₁₂H₂₁NO₄, MW 243.3 g mol⁻¹), lacks the α‑amino group entirely, reducing the number of orthogonally addressable sites from three to two [1]. The piperidine congener, methyl 2‑(Boc‑amino)‑2‑(3‑piperidyl)acetate (CAS 1219331‑78‑8), expands the ring from a pyrrolidine to a piperidine and increases the molecular weight to 272.34 g mol⁻¹, altering both conformational preferences and lipophilicity (ALogP increases by ≈ 0.5 units) . Only the target compound provides the three‑handle pyrrolidine scaffold required for specific protease‑inhibitor and PARP‑targeted synthesis programs.

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Methyl Ester vs. Ethyl Ester: Lower Steric Demand for Faster Coupling Kinetics

The methyl ester of CAS 1135916‑70‑9 provides lower steric hindrance than the corresponding ethyl ester, tert‑butyl 3‑amino‑3‑(2‑ethoxy‑2‑oxoethyl)pyrrolidine‑1‑carboxylate (CAS 2241129‑13‑3, C₁₃H₂₄N₂O₄, MW 272.34 g mol⁻¹) . In amide coupling reactions, steric bulk around the ester carbonyl directly influences acylation rate. The ethyl ester analog increases the molecular weight by 14 g mol⁻¹ and adds an extra methylene unit adjacent to the ester oxygen, which is correlated with a ~20–30 % reduction in coupling rate under standard HATU/DIEA conditions (class‑level inference from β‑amino acid ester reactivity studies) [1]. For large‑scale parallel synthesis, this rate differential translates to longer reaction times or lower conversion, making the methyl ester the kinetically preferred substrate.

Synthetic Efficiency Amide Coupling Structure-Activity Relationship

Stability Profile: Cryogenic Storage Requirement Differentiates from Ambient‑Stable Analogs

CAS 1135916‑70‑9 requires storage at −20 °C under inert atmosphere with protection from light, as specified by multiple vendors and chemical databases . In contrast, the des‑α‑amino analog 1‑Boc‑3‑pyrrolidineacetic acid methyl ester (CAS 890849‑27‑1) is typically stored at 2–8 °C [1]. The α‑amino group introduces a higher propensity for oxidation and moisture‑sensitive degradation, mandating the more stringent −20 °C condition. This differential directly impacts cold‑chain logistics: shipping CAS 1135916‑70‑9 requires dry‑ice packaging, whereas the simpler analog can ship with refrigerated gel packs, resulting in higher freight costs and more complex customs clearance for the target compound.

Chemical Stability Storage Requirements Supply Chain

PARP‑1 Inhibitor Intermediate: Enabling Sub‑30 nM Cellular IC₅₀ in Advanced Leads

The pyrrolidine‑3‑acetic acid scaffold bearing an α‑amino substituent is a key structural motif in potent PARP‑1 inhibitors. Compound 4 from US Patent 8,765,972, which incorporates this scaffold, demonstrates an IC₅₀ of 27 nM against PARP‑1 in human HeLa cells as measured by reduction in H₂O₂‑induced PAR formation [1]. Structural analogs lacking the α‑amino substitution show substantially weaker activity: a related isoindolinone‑based PARP‑1 inhibitor (Compound 127, same patent family) achieves only micromolar cellular potency [2]. The α‑amino group engages in a critical hydrogen‑bond network within the PARP‑1 NAD⁺‑binding pocket, as evidenced by the 37‑fold improvement in cellular IC₅₀ relative to the des‑amino comparator. This structure‑activity relationship makes CAS 1135916‑70‑9 the requisite intermediate for any medicinal chemistry program targeting this specific PARP‑1 inhibitor chemotype.

PARP Inhibition Oncology Drug Discovery

High‑Value Application Scenarios for tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Derived from Differential Evidence


PARP‑1 Inhibitor Lead Optimization and Candidate Scale‑Up

Medicinal chemistry teams pursuing selective PARP‑1 inhibitors for oncology indications require CAS 1135916‑70‑9 as the direct precursor to the pyrrolidine‑α‑amino ester motif that confers sub‑30 nM cellular potency. The 37‑fold activity advantage of this scaffold over des‑α‑amino analogs [1] means that sourcing the correct building block is a go/no‑go decision for the program. Scale‑up from milligram to multi‑gram quantities of the lead series depends on reliable commercial supply of this specific intermediate.

Constrained Peptide‑Mimetic Synthesis Requiring Orthogonal Tri‑Functional Scaffolds

Peptide‑mimetic drug discovery programs that demand sequential deprotection of amine and ester functionalities benefit from the three‑handle architecture unique to CAS 1135916‑70‑9 [2]. The Boc group can be cleaved with TFA to expose the pyrrolidine nitrogen for first‑stage coupling, the methyl ester can be saponified with LiOH to generate a free acid for second‑stage amidation, and the α‑amino group can be coupled directly with carboxyl‑activated amino acids. No single commercial alternative provides all three orthogonal handles on the pyrrolidine‑3‑acetic acid core.

Combinatorial Library Synthesis with Accelerated Coupling Kinetics

High‑throughput parallel synthesis campaigns benefit from the methyl ester’s faster amide coupling kinetics relative to the ethyl ester variant (estimated 20–30 % rate advantage) [3]. When processing 96‑ or 384‑well plates under standardized HATU/DIEA protocols, this kinetic differential reduces cycle time and maximizes conversion uniformity across the library, directly improving hit‑finding efficiency.

Cold‑Chain Procurement for Long‑Term Stockpiling in Core‑Facility Compound Collections

Core facilities and compound management groups must budget for the −20 °C cryogenic storage and dry‑ice shipping requirements of CAS 1135916‑70‑9 . Understanding this differential vs. 2–8 °C storage analogs allows accurate forecasting of total cost of ownership, including cold‑chain logistics, inert‑atmosphere aliquoting, and freezer capacity planning, before committing to multi‑gram purchases.

Quote Request

Request a Quote for Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.